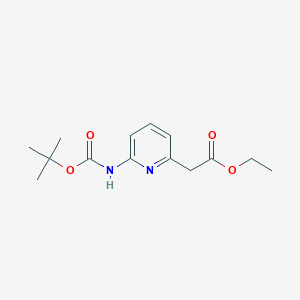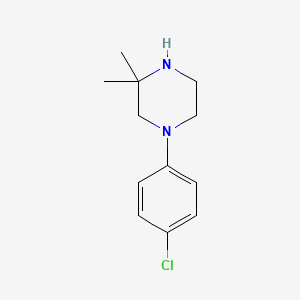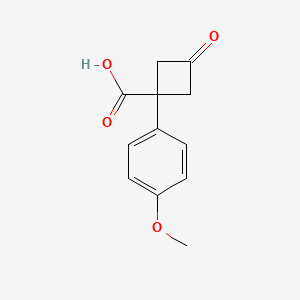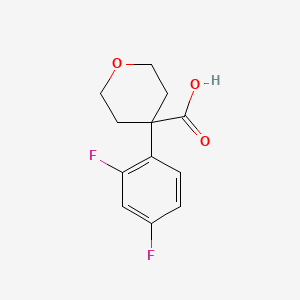
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate is a chemical compound with the molecular formula C14H20N2O4 . It is a solid substance under normal conditions . The compound has a molecular weight of 280.32 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O4/c1-5-19-12(17)9-10-7-6-8-11(15-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18) . This code represents the molecular structure of the compound. The compound’s canonical SMILES representation is CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C .
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 280.32 g/mol . The compound has a flash point of 162.2°C and a boiling point of 344.6°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis and structural analysis of compounds related to Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate. For example, studies have explored the synthesis of 2-substituted ethyl derivatives and their potential effects on biological systems, such as memory improvement in animal models (Li Ming-zhu, 2010). Another study focused on the diverse alkylation/acylation products of uracil and its derivatives, highlighting the structural diversity and potential applications of such compounds in medicinal chemistry (O. Michalak et al., 2019).
Biological Activities
Research into the biological activities of related compounds includes investigations into their antimicrobial properties. For instance, studies have been conducted on the synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, showing promising antibacterial and antifungal activities (A. Hossan et al., 2012). Another study focused on microwave-assisted synthesis of thiazolopyrimidine derivatives, which also exhibited potential antioxidant and antimicrobial activities (M. Youssef & M. A. Amin, 2012).
Catalysis and Material Science
Compounds like this compound have also been explored in the context of catalysis and material science. For instance, research on ferrocenyl uracil peptide nucleic acid monomers highlights the potential applications of such compounds in the development of new materials and catalysts (G. Gasser et al., 2006).
Environmental Studies
In environmental science, research on the biodegradation and fate of related ether compounds in soil and groundwater has been conducted, providing insights into the environmental impact and degradation pathways of such chemicals (S. Thornton et al., 2020).
Safety and Hazards
The compound is classified under the GHS07 category . The hazard statements associated with the compound are H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261, P305+P351+P338 . These statements advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate involves the protection of the amine group, followed by the reaction with pyridine-2-carboxylic acid, and then esterification with ethyl bromoacetate.", "Starting Materials": [ "Pyridine-2-carboxylic acid", "tert-Butyl carbamate", "Ethyl bromoacetate", "Diisopropylethylamine", "Dimethylformamide", "Methanol", "Dichloromethane", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate using diisopropylethylamine as a base in dimethylformamide", "Reaction of the protected amine with pyridine-2-carboxylic acid in dichloromethane using diisopropylethylamine as a base", "Removal of the tert-butyl protecting group with 1M sodium bicarbonate", "Esterification of the resulting carboxylic acid with ethyl bromoacetate in dichloromethane using diisopropylethylamine as a base", "Workup with water and sodium chloride", "Purification of the product by recrystallization from methanol" ] } | |
Número CAS |
408365-87-7 |
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
tert-butyl 6-(2-ethoxy-2-oxoethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-5-18-12(16)9-10-7-6-8-11(15-10)13(17)19-14(2,3)4/h6-8H,5,9H2,1-4H3 |
Clave InChI |
BRJFKWWIPOBJNV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC(=CC=C1)NC(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)CC1=NC(=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)

![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)


![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)


![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)
![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)


![Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate](/img/structure/B1425406.png)
